6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Conformational restriction Peptidomimetic design Entropy penalty reduction

Procure 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione for peptidomimetic and CNS drug discovery programs requiring complete conformational restriction (RB=0). Its spiro-fused cyclopropane ring locks the scaffold into a single rigid geometry, minimizing entropic penalties upon target binding—unattainable with flexible proline analogs or linear succinimides. With TPSA 55.4 Ų and XLogP3 -0.1, this cyclic imide offers optimal blood-brain barrier permeability and aqueous solubility, distinguishing it from more polar spirohydantoins or lipophilic carbocyclic scaffolds. Ideal for structure-based design targeting prolyl 4-hydroxylase in antifibrotic research.

Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
Cat. No. B11718080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
Molecular FormulaC5H5NO3
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1CC12C(=O)OC(=O)N2
InChIInChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8)
InChIKeyXHDMYFSUCQOSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6): Conformationally Constrained Spirocyclic Imide Building Block for Peptidomimetic Design


6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6) is a spirocyclic imide with the molecular formula C₅H₅NO₃ and molecular weight 127.10 g/mol . Its core scaffold, 4-azaspiro[2.4]heptane, serves as a conformationally constrained analog of proline, with the spiro-fused cyclopropane ring locking the molecular geometry into a rigid, three-dimensional orientation [1]. This spirocyclic framework, characterized by an sp³-enriched structure and rotatable bond count of zero, is employed as a building block in peptidomimetic chemistry and drug discovery to modulate physicochemical and pharmacokinetic properties [2]. The compound contains a cyclic imide (oxazolidinedione) functionality, which distinguishes it from simpler azaspiro amines and imparts distinct hydrogen-bonding and electronic characteristics.

Why 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Cannot Be Replaced by Generic Proline Analogs or Linear Succinimides


Generic substitution of 6-oxa-4-azaspiro[2.4]heptane-5,7-dione with unconstrained proline derivatives or linear succinimides fails due to fundamental differences in conformational entropy and spatial orientation. The spiro-fused cyclopropane ring in this scaffold locks the molecule into a single, rigid conformation with zero rotatable bonds, thereby eliminating the conformational flexibility inherent to linear or monocyclic analogs . In contrast, unconstrained proline or succinimide derivatives possess multiple low-energy conformers that sample a broader conformational space, incurring entropic penalties upon target binding and potentially reducing target selectivity [1]. This conformational rigidity, characteristic of the spiro[2.4] framework, is a deliberate design feature intended to enhance binding affinity, improve selectivity for three-dimensional biological targets, and modulate pharmacokinetic properties such as metabolic stability [2]. The cyclic imide functionality further distinguishes this compound from amine-based azaspiro analogs by altering hydrogen-bond donor/acceptor capacity and electronic distribution.

Quantitative Differentiation Evidence for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione: Conformational Restriction, Physicochemical Profile, and Scaffold Positioning


Rotatable Bond Count of Zero: Complete Conformational Restriction Versus Flexible Proline Analogs

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exhibits zero rotatable bonds (RB = 0), representing complete conformational restriction, which contrasts with the flexibility of natural proline (RB = 1) and linear succinimide analogs (RB = 1-2) . This structural parameter directly quantifies the entropic advantage of the spirocyclic scaffold: pre-organization into a single bioactive conformation eliminates the entropic penalty associated with conformational sampling upon target binding [1].

Conformational restriction Peptidomimetic design Entropy penalty reduction

Topological Polar Surface Area (TPSA) of 55.4 Ų: Balanced Polarity Profile for CNS Druglikeness

The topological polar surface area (TPSA) of 6-oxa-4-azaspiro[2.4]heptane-5,7-dione is 55.4 Ų . This value falls within the established favorable range for CNS drug candidates (TPSA < 60-70 Ų for blood-brain barrier penetration) and compares favorably to more polar spirocyclic analogs such as spirohydantoin derivatives, which typically exhibit higher TPSA values due to additional hydrogen-bond donors [1].

CNS drug design Physicochemical property optimization Membrane permeability

Predicted XLogP3 of -0.1: Hydrophilic Character Distinct from Lipophilic Spiro Scaffolds

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exhibits a predicted XLogP3 value of -0.1 . This low lipophilicity is a direct consequence of the cyclic imide functionality and distinguishes it from more lipophilic spirocyclic scaffolds such as spirocarbocyclic hydantoins, which are intentionally designed with lipophilic substituents to achieve logP values > 2 for membrane penetration [1].

Lipophilicity optimization Solubility enhancement Lead optimization

Spiro[2.4] Versus Spiro[3.3] Scaffolds: Differential Ring Strain and Conformational Rigidity

The spiro[2.4]heptane scaffold, containing a three-membered cyclopropane ring, exhibits higher ring strain (~27.5 kcal/mol for cyclopropane) compared to the spiro[3.3]heptane scaffold (~26.4 kcal/mol per cyclobutane ring) [1]. This differential strain energy influences both synthetic accessibility and the unique conformational properties of each scaffold class. Spiro[2.4] systems project substituents in a more compact spatial arrangement, while spiro[3.3] systems offer orthogonal exit vectors [2].

Spirocyclic bioisostere selection Medicinal chemistry scaffold comparison Ring strain effects

4-Azaspiro[2.4]heptane Scaffold as Prolyl 4-Hydroxylase Mechanistic Probe: Targeted Inhibition Versus Broad-Spectrum Proline Analogs

The 4-azaspiro[2.4]heptane scaffold has been specifically designed and synthesized as a conformationally constrained analog of proline with targeted application as an inhibitor and mechanistic probe of prolyl 4-hydroxylase [1]. In contrast, natural proline and simple proline analogs function as broad-spectrum substrates for multiple proline-utilizing enzymes without targeted inhibitory activity.

Prolyl 4-hydroxylase inhibition Collagen biosynthesis Enzyme mechanistic probe

Spirocyclic Scaffolds Demonstrate Enhanced Metabolic Stability in Class-Level Studies

Class-level studies on heteroatom-substituted spiro[3.3]heptanes have demonstrated a trend toward higher metabolic stability compared to cyclohexane analogues, attributable to the increased sp³ character and conformational rigidity of the spirocyclic framework [1]. While direct metabolic stability data for 6-oxa-4-azaspiro[2.4]heptane-5,7-dione are not available, the spiro[2.4] scaffold class is expected to confer similar metabolic advantages through reduced susceptibility to oxidative metabolism [2].

Metabolic stability ADME optimization sp³-enriched scaffolds

Optimal Procurement and Research Application Scenarios for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptidomimetic Design Requiring Zero Rotatable Bonds for Entropy-Driven Affinity Optimization

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is optimally procured for peptidomimetic projects where complete conformational restriction (RB = 0) is required to minimize entropic penalties upon target binding . The spiro-fused cyclopropane ring locks the scaffold into a rigid geometry that is not achievable with flexible proline analogs (RB = 1) or linear succinimides (RB = 1-2). This scenario is particularly relevant for structure-based drug design efforts targeting three-dimensional binding pockets where conformational pre-organization drives affinity and selectivity gains.

CNS Drug Discovery Programs Requiring TPSA in the 50-60 Ų Range for Blood-Brain Barrier Penetration

The TPSA value of 55.4 Ų positions 6-oxa-4-azaspiro[2.4]heptane-5,7-dione as a building block for CNS-targeted drug discovery programs requiring blood-brain barrier permeability . This value falls within the established favorable range for CNS druglikeness (TPSA < 60-70 Ų) and distinguishes it from more polar spirohydantoin scaffolds (TPSA > 75 Ų) that are less suitable for CNS applications. Procurement decisions for CNS programs should prioritize scaffolds with TPSA values in this range.

Prolyl 4-Hydroxylase Mechanistic Studies and Collagen Biosynthesis Research

The 4-azaspiro[2.4]heptane scaffold, which forms the core of 6-oxa-4-azaspiro[2.4]heptane-5,7-dione, has been specifically developed as a conformationally constrained proline analog with application as an inhibitor and mechanistic probe of prolyl 4-hydroxylase . This enzyme is critical in collagen biosynthesis and is a therapeutic target for fibrotic diseases. Procurement of this scaffold is indicated for research programs investigating prolyl 4-hydroxylase inhibition mechanisms or developing antifibrotic agents.

Hydrophilic Scaffold Selection for High Aqueous Solubility Requirements in Lead Optimization

With a predicted XLogP3 of -0.1, 6-oxa-4-azaspiro[2.4]heptane-5,7-dione is the appropriate procurement choice for drug discovery programs prioritizing aqueous solubility over membrane permeability . This hydrophilic profile contrasts with lipophilic spirocarbocyclic hydantoin scaffolds (logP > 2) and is advantageous for targets where high solubility is required for formulation or where low lipophilicity reduces off-target binding risks. The cyclic imide functionality directly contributes to this favorable hydrophilic character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.